Amicarbazone

Description

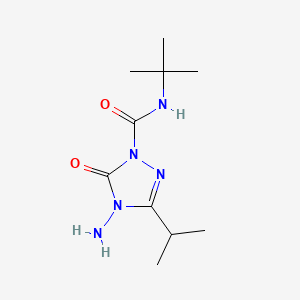

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-tert-butyl-5-oxo-3-propan-2-yl-1,2,4-triazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5O2/c1-6(2)7-13-15(9(17)14(7)11)8(16)12-10(3,4)5/h6H,11H2,1-5H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFPWVRKFLOQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=O)N1N)C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034329 | |

| Record name | Amicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 4,600 mg/L at 20 °C | |

| Record name | AMICARBAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.12 | |

| Record name | AMICARBAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.8X10-9 mm Hg at 20 °C | |

| Record name | AMICARBAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

129909-90-6 | |

| Record name | Amicarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129909-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amicarbazone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129909906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMICARBAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FU145I60E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMICARBAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

137.5 °C | |

| Record name | AMICARBAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Amicarbazone's Mechanism of Action as a Photosystem II Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amicarbazone is a potent triazolinone herbicide that effectively controls a broad spectrum of weeds.[1][2] Its primary mode of action is the inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain in plants.[1][2] This guide provides a comprehensive technical overview of the molecular mechanism by which this compound exerts its herbicidal activity, detailing its interaction with the PSII complex. It includes quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visual representations of the key pathways and workflows involved.

Core Mechanism of Action: Inhibition of Photosystem II

This compound disrupts photosynthesis by binding to the QB binding site on the D1 protein of the PSII complex, located in the thylakoid membranes of chloroplasts.[2][3] This binding is competitive with plastoquinone (B1678516) (PQ), the native molecule that shuttles electrons from the primary quinone acceptor, QA.[3] By occupying the QB site, this compound effectively blocks the electron flow from QA to QB, thereby interrupting the photosynthetic electron transport chain.[2][3] This leads to a cascade of events, including the cessation of CO2 fixation and the production of ATP and NADPH, ultimately starving the plant of energy.[3] Furthermore, the blockage of electron transport results in the formation of reactive oxygen species (ROS), which cause oxidative damage to cellular components, leading to chlorosis, necrosis, and eventual plant death.[1][2]

Signaling Pathway of this compound Inhibition

The following diagram illustrates the signaling pathway of PSII inhibition by this compound.

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound as a PSII inhibitor has been quantified through various studies. A key metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the herbicide required to inhibit a specific biological process by 50%.

| Plant Species | Tissue Type | Measurement | IC50 (µM) | Reference |

| Velvetleaf (Abutilon theophrasti) | Isolated Thylakoids | Oxygen Evolution | 0.04 ± 0.01 | [2] |

| Corn (Zea mays) | Isolated Thylakoids | Oxygen Evolution | 0.89 ± 0.09 | [2] |

| Wild-type Pigweed (Amaranthus retroflexus) | Isolated Thylakoids | Oxygen Evolution | 0.06 ± 0.01 | [2] |

| Resistant Pigweed (Amaranthus retroflexus) | Isolated Thylakoids | Oxygen Evolution | > 100 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound as a PSII inhibitor.

Thylakoid Membrane Isolation

This protocol is adapted for the isolation of physiologically active thylakoids from plant leaves such as velvetleaf and corn.[4][5][6]

Buffers and Reagents:

-

Grinding Buffer (P1): 50 mM HEPES-KOH (pH 7.5), 330 mM Sorbitol, 5 mM MgCl₂, 10 mM NaF, 0.1% (w/v) BSA, 5 mM Ascorbic acid. Keep on ice.[4]

-

Wash Buffer (P2): 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 10 mM NaF. Keep on ice.[4]

-

Storage Buffer (P3): 50 mM HEPES-KOH (pH 7.5), 100 mM Sorbitol, 10 mM MgCl₂, 10 mM NaF. Keep on ice.[4]

Procedure:

-

Harvest fresh, healthy leaves and keep them on ice.

-

In a cold room under dim light, grind the leaves in ice-cold Grinding Buffer (P1) using a blender.[4]

-

Filter the homogenate through several layers of cheesecloth or miracloth into a chilled beaker.[5]

-

Centrifuge the filtrate at 5,000 x g for 5 minutes at 4°C.[4]

-

Discard the supernatant and gently resuspend the pellet in a small volume of Wash Buffer (P2).[4]

-

Centrifuge at 5,000 x g for 5 minutes at 4°C.[4]

-

Discard the supernatant and resuspend the pellet in a minimal volume of Storage Buffer (P3).[4]

-

Determine the chlorophyll (B73375) concentration spectrophotometrically.

-

Store the isolated thylakoids in small aliquots at -80°C for long-term use.[4]

Measurement of Photosynthetic Oxygen Evolution

This method utilizes a Clark-type oxygen electrode to measure the rate of oxygen evolution from isolated thylakoids.[7][8]

Reagents:

-

Reaction Buffer: 50 mM HEPES-KOH (pH 7.6), 100 mM Sorbitol, 10 mM NaCl, 5 mM MgCl₂.

-

Artificial Electron Acceptor: 2,6-dichloro-p-benzoquinone (DCBQ) at a stock concentration of 50 mM in ethanol.

-

This compound stock solutions of varying concentrations.

Procedure:

-

Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions.[8]

-

Add the Reaction Buffer to the electrode chamber and let it equilibrate to the desired temperature (typically 25°C).

-

Add the isolated thylakoid suspension to the chamber to a final chlorophyll concentration of 10-20 µg/mL.

-

Add the artificial electron acceptor (DCBQ) to a final concentration of 0.2 mM.

-

Add the desired concentration of this compound or a solvent control.

-

Incubate the mixture in the dark for a few minutes.

-

Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.

-

Calculate the percent inhibition of oxygen evolution relative to the control.

Chlorophyll a Fluorescence Measurement (OJIP Transient)

This technique measures the transient changes in chlorophyll fluorescence upon illumination, providing insights into the efficiency of PSII photochemistry.[9][10]

Instrumentation:

-

A pulse-amplitude-modulation (PAM) fluorometer, such as a HandyPEA (Hansatech Instruments).

Procedure:

-

Dark-adapt the plant leaves or isolated thylakoid samples for at least 20-30 minutes using leaf clips.[9]

-

Place the fluorometer probe over the dark-adapted sample.

-

Apply a saturating pulse of light (e.g., 3000 µmol photons m⁻² s⁻¹) for 1 second.

-

Record the fluorescence induction curve (OJIP transient).

-

Analyze the OJIP curve to determine various parameters, including F₀ (minimal fluorescence), Fₘ (maximal fluorescence), and Fᵥ/Fₘ (maximum quantum yield of PSII).

-

In the presence of a PSII inhibitor like this compound, an increase in F₀ and a rapid rise to Fₘ are typically observed, indicating a block in the electron transport chain.[9]

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for screening and characterizing PSII-inhibiting herbicides like this compound.

Conclusion

This compound is a highly effective herbicide that functions by inhibiting Photosystem II. Its specific binding to the QB site of the D1 protein disrupts the photosynthetic electron transport chain, leading to a rapid and potent herbicidal effect. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and professionals in the field to further investigate this compound and develop novel PSII-inhibiting compounds.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ovid.com [ovid.com]

- 3. life.illinois.edu [life.illinois.edu]

- 4. agrisera.com [agrisera.com]

- 5. researchgate.net [researchgate.net]

- 6. An efficient protocol for extracting thylakoid membranes and total leaf proteins from Posidonia oceanica and other polyphenol-rich plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An optimized protocol for the preparation of oxygen-evolving thylakoid membranes from Cyclotella meneghiniana provides a tool for the investigation of diatom plastidic electron transport - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sfu.ca [sfu.ca]

- 9. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements [mdpi.com]

- 10. plantscienceresearch.co.in [plantscienceresearch.co.in]

Amicarbazone: A Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicarbazone is a selective triazolinone herbicide effective for the pre- and post-emergence control of a broad spectrum of annual broadleaf weeds and grasses.[1][2] Its primary mode of action is the inhibition of photosynthesis at photosystem II.[3][4] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, details the experimental protocols for their determination, and illustrates its mechanism of action.

Chemical and Physical Properties

The chemical and physical properties of this compound are crucial for understanding its environmental fate, biological activity, and for the development of effective formulations. These properties have been determined using standardized international protocols.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 4-amino-N-tert-butyl-5-oxo-3-propan-2-yl-1,2,4-triazole-1-carboxamide[5] |

| CAS Number | 129909-90-6[5] |

| Molecular Formula | C₁₀H₁₉N₅O₂[5] |

| Molecular Weight | 241.29 g/mol [5] |

| Canonical SMILES | CC(C)C1=NN(C(=O)N1N)C(=O)NC(C)(C)C[5] |

| InChI Key | ORFPWVRKFLOQHK-UHFFFAOYSA-N[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions |

| Melting Point | 137.5 °C[5] | |

| Boiling Point | 350 °C[6] | at 101.3 kPa |

| Water Solubility | 4600 mg/L[5] | at 20 °C |

| Vapor Pressure | 9.8 x 10⁻⁹ mm Hg | at 20 °C |

| 2.3 x 10⁻⁸ mm Hg[7] | at 25 °C | |

| Octanol-Water Partition Coefficient (log P) | 1.23[5] | at pH 7 |

| pKa | Not applicable (no dissociation)[8] | at 25 °C |

Experimental Protocols

The determination of the physicochemical properties of active ingredients like this compound follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[9][10] These standardized methods ensure data quality and comparability across different laboratories and regulatory bodies.

Melting Point Determination (OECD 102)

The melting point of this compound is determined using the capillary method.[6][11]

-

Principle: A small, powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperature range over which the substance melts is observed.

-

Apparatus: A melting point apparatus with a heated block or liquid bath, a calibrated thermometer, and glass capillary tubes.

-

Procedure:

-

A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The temperatures at which melting begins and is complete are recorded as the melting range.

-

Water Solubility (OECD 105)

The water solubility of this compound is typically determined using the column elution method or the flask method.[12][13][14]

-

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after achieving equilibrium.

-

Apparatus: A thermostatically controlled shaker or stirring device, centrifuge, and an analytical instrument for quantification (e.g., HPLC).

-

Procedure (Flask Method):

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated at a constant temperature until equilibrium is reached (typically 24 hours).

-

The solution is centrifuged or filtered to remove undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method.

-

Vapor Pressure (OECD 104)

The vapor pressure of a substance with low volatility like this compound is often determined using the gas saturation method or the Knudsen effusion method.[15][16][17]

-

Principle (Gas Saturation Method): A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

-

Apparatus: A gas flow control system, a sample chamber maintained at a constant temperature, and a trapping system to collect the vaporized substance.

-

Procedure:

-

A sample of this compound is placed in the temperature-controlled chamber.

-

A controlled flow of an inert gas (e.g., nitrogen) is passed over the sample for a set period.

-

The vaporized this compound is collected in a trap (e.g., a sorbent tube).

-

The amount of trapped this compound is quantified, and the vapor pressure is calculated based on the volume of gas passed and the amount of substance collected.

-

Octanol-Water Partition Coefficient (OECD 107/117)

The octanol-water partition coefficient (log P) is a measure of a substance's lipophilicity and is commonly determined by the shake-flask method or by high-performance liquid chromatography (HPLC).[18][19][20][21]

-

Principle (Shake-Flask Method): The substance is partitioned between n-octanol and water. After equilibrium is reached, the concentration of the substance in each phase is measured.

-

Apparatus: A shaker, centrifuge, and analytical instrumentation to determine the concentration in both phases.

-

Procedure:

-

A solution of this compound in either n-octanol or water is prepared.

-

This solution is mixed with the other solvent in a separatory funnel.

-

The mixture is shaken until equilibrium is achieved.

-

The two phases are separated by centrifugation.

-

The concentration of this compound in both the n-octanol and water phases is determined.

-

The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water, and log P is reported.

-

Mandatory Visualization

Mode of Action: Inhibition of Photosystem II

This compound's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants.[3] Specifically, it disrupts the electron transport chain in Photosystem II (PSII) by binding to the D1 protein at the QB-binding site.[4][22][23] This binding event blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), which is a crucial step for the conversion of light energy into chemical energy.[24][25] The blockage of electron flow leads to a buildup of highly reactive oxygen species, causing lipid peroxidation and ultimately cell death.[25]

Caption: this compound inhibits Photosystem II electron transport.

References

- 1. Binding properties of photosynthetic herbicides with the qb site of the d1 protein in plant photosystem ii: A combined functional and molecular docking study [research.unipd.it]

- 2. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 도서 [books.google.co.kr]

- 4. researchgate.net [researchgate.net]

- 5. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. laboratuar.com [laboratuar.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. oecd.org [oecd.org]

- 12. filab.fr [filab.fr]

- 13. laboratuar.com [laboratuar.com]

- 14. oecd.org [oecd.org]

- 15. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 19. oecd.org [oecd.org]

- 20. Guidelines for Testing of Chemicals, Partition Coefficient (n-octanol/water) (Shake Flask Method) | Standards Incorporated by Reference (SIBR) [sibr.nist.gov]

- 21. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 22. ovid.com [ovid.com]

- 23. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 24. 19.4 Herbicides that Interfere with Photosystem II – Principles of Weed Control [ohiostate.pressbooks.pub]

- 25. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

Amicarbazone: A Technical Guide to its Discovery, Synthesis, and Herbicidal Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amicarbazone is a selective triazolone herbicide effective for the pre- and post-emergence control of annual broadleaf and grassy weeds in various crops. Discovered in 1988 by Bayer AG, it functions by inhibiting photosynthesis at Photosystem II. This technical guide provides an in-depth overview of the history of this compound's discovery and development, detailed protocols for its synthesis, a summary of its herbicidal efficacy, and a description of its mode of action. All quantitative data are presented in structured tables, and key processes are visualized using diagrams to facilitate understanding.

Discovery and Development History

This compound, identified by the development codes BAY MKH 3586 and BAY 314666, was discovered in 1988 by scientists at Bayer AG in Germany during a research program aimed at developing new selective herbicides.[1] The initial synthesis and herbicidal properties were documented in patents filed by Bayer.

Following its discovery, this compound underwent extensive evaluation for its efficacy and crop safety. In 2002, as part of an antitrust settlement with the U.S. Federal Trade Commission, Bayer divested the rights to this compound to Arvesta Corporation, which facilitated its commercialization.[1] The United States Environmental Protection Agency (EPA) granted the first registration for this compound in 2005 for use in field corn.[2] Its use was later expanded to include turfgrasses and conifers.[2]

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 4-amino-N-(tert-butyl)-4,5-dihydro-3-isopropyl-5-oxo-1H-1,2,4-triazole-1-carboxamide |

| CAS Number | 129909-90-6 |

| Molecular Formula | C10H19N5O2 |

| Molecular Weight | 241.29 g/mol |

| Appearance | Colorless crystals |

| Melting Point | 137.5 °C |

| Water Solubility | 4.6 g/L at 20°C |

| Koc | 23 to 37 mL/g |

Synthesis of this compound

The synthesis of this compound has been approached through various routes, with earlier methods employing hazardous reagents like phosgene. More recent, safer protocols have been developed. Below is a detailed experimental protocol for a phosgene-free synthesis of this compound, adapted from patent literature.

Experimental Workflow for this compound Synthesis

Caption: Phosgene-free synthesis workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Hydrazine Carboxylic Acid Intermediate

-

In a four-necked flask equipped with a Dean-Stark trap, combine 102 g (1.0 mol) of isobutyric acid hydrazide, 300 mL of methanol, and 145 g of 40% aqueous potassium hydroxide (B78521) (1.05 equivalents).

-

Cool the mixture to below 10°C.

-

While stirring vigorously, slowly add 95 g (1.0 equivalent) of methyl chloroformate over 2-3 hours, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and proceed to completion.

-

Remove the methanol by vacuum evaporation to induce crystallization.

-

Filter the resulting solid and wash the cake twice with water.

-

Dry the solid to obtain the hydrazine carboxylic acid intermediate.

Step 2: Synthesis of 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one

-

In a suitable reactor, mix hydrazine hydrate with a base (e.g., NaOH or KOH) in a polar organic solvent such as toluene at room temperature.

-

Heat the mixture to the desired reaction temperature (90-110°C).

-

Slowly add the hydrazine carboxylic acid intermediate from Step 1 to the heated reaction mixture.

-

Maintain the temperature and stir until the reaction is complete.

-

Upon completion, cool the reaction mixture to induce crystallization of the product.

-

Filter and dry the solid to yield 4-amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one.

Step 3: Synthesis of this compound

-

Combine the 4-amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one from Step 2 with a suitable solvent.

-

Add a base catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), LiOH, NaOH, or KOH.

-

Add t-butyl isocyanate to the mixture.

-

Heat the reaction to 50-80°C and maintain until the reaction is complete.

-

Cool the reaction mixture slowly to approximately -5 to 0°C to improve the yield of the crystallized product.

-

Filter the solid and dry to obtain this compound.

Synthesis Yields

| Step | Product | Yield (%) | Purity (%) (by HPLC) |

| 1 | Hydrazine Carboxylic Acid Intermediate | 88-91 | 98.5-98.9 |

| 3 | This compound | 95 | 99.3 |

Herbicidal Activity and Efficacy

This compound is effective against a range of annual broadleaf and grassy weeds. Its efficacy is influenced by factors such as weed species, growth stage, and environmental conditions.

Herbicidal Efficacy Data

| Weed Species | Parameter | Value |

| Poa annua (Annual Bluegrass) | LD50 | 105 g a.i. ha⁻¹ |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill 50% of the test population.

Field trials have demonstrated that this compound provides excellent control of Poa annua.[1] For instance, spring applications of this compound have been shown to be highly effective.[1] In some studies, this compound was the most effective treatment, reducing the occurrence of Poa annua to as low as 0-2%.[1]

Mode of Action: Photosystem II Inhibition

This compound's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants.[1] Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

Signaling Pathway of Photosystem II Inhibition

Caption: Mechanism of Photosystem II inhibition by this compound.

This compound competitively inhibits the binding of plastoquinone (PQ) at the QB binding site on the D1 protein of the PSII reaction center. This blockage disrupts the photosynthetic electron transport chain, leading to a buildup of excited chlorophyll (B73375) molecules. The excess energy results in the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to chlorosis, necrosis, and plant death.

Experimental Protocol for Photosystem II Inhibition Assay (General)

A common method to quantify the inhibition of PSII is to measure the rate of photoreduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DPIP).

-

Isolation of Thylakoids: Isolate intact thylakoid membranes from the leaves of a susceptible plant species (e.g., spinach or pea) using differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing the isolated thylakoids, the electron acceptor DPIP, and varying concentrations of this compound.

-

Measurement of DPIP Photoreduction: Expose the reaction mixtures to a saturating light source. Monitor the reduction of DPIP over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) using a spectrophotometer. The rate of DPIP reduction is proportional to the rate of PSII electron transport.

-

Data Analysis: Plot the rate of DPIP reduction as a function of the this compound concentration. Determine the IC50 value, which is the concentration of this compound required to inhibit the rate of DPIP photoreduction by 50%.

Conclusion

This compound is a significant herbicidal molecule with a well-defined history of discovery and a clear mode of action. The development of safer, phosgene-free synthesis routes has improved its manufacturing profile. Its effectiveness as a Photosystem II inhibitor makes it a valuable tool for weed management in various agricultural and turf settings. Further research into its efficacy against a broader range of weed species and potential resistance mechanisms will continue to define its role in modern agriculture.

References

Amicarbazone's Mode of Action on Plant Photosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amicarbazone is a potent triazolinone herbicide that effectively controls a broad spectrum of weeds.[1][2][3] Its primary mode of action is the inhibition of photosynthetic electron transport within Photosystem II (PSII), a critical component of the light-dependent reactions of photosynthesis.[1][4][5][6][7] This guide provides an in-depth technical overview of the molecular mechanism of this compound's inhibitory action, presents quantitative data on its efficacy, details relevant experimental protocols for its study, and illustrates key pathways and workflows using signaling diagrams.

Introduction

This compound offers a valuable tool in weed management, particularly in corn and sugarcane cultivation.[1][3] Its herbicidal activity manifests as chlorosis, stunted growth, and eventual necrosis of susceptible plant species.[1][2][3] These symptoms are a direct consequence of the disruption of photosynthesis. Understanding the precise molecular target and the downstream physiological effects of this compound is crucial for optimizing its use, managing herbicide resistance, and discovering new herbicidal compounds.

Molecular Mechanism of Action

This compound's herbicidal activity stems from its ability to block the photosynthetic electron transport chain at the level of Photosystem II.[1][2][3][4][5][7]

Target Site: The QB Niche on the D1 Protein

The specific binding site of this compound is the QB (quinone-binding) niche on the D1 protein, a core component of the PSII reaction center.[1][2][4] This binding is competitive with plastoquinone (B1678516) (PQ), the native electron acceptor. By occupying this site, this compound physically obstructs the binding of PQ, thereby halting the transfer of electrons from the primary quinone acceptor, QA, to QB.[8][9] This action is analogous to that of other well-known PSII inhibitors, such as the triazine and triazinone classes of herbicides.[1][2]

Downstream Effects of PSII Inhibition

The blockage of electron flow by this compound has several immediate and severe consequences for the plant:

-

Inhibition of ATP and NADPH Synthesis: The primary purpose of the light-dependent reactions is to produce ATP and NADPH, which are essential for carbon fixation in the Calvin cycle. By halting electron transport, this compound effectively shuts down the production of these energy-rich molecules.[8]

-

Generation of Reactive Oxygen Species (ROS): The stalled electron transport chain leads to an over-reduction of the photosynthetic apparatus. This results in the formation of highly reactive oxygen species, such as singlet oxygen and superoxide (B77818) radicals.[10]

-

Oxidative Stress and Cellular Damage: The accumulation of ROS causes significant oxidative stress, leading to lipid peroxidation, membrane damage, chlorophyll (B73375) degradation, and ultimately, cell death.[11] This cellular damage is visually observed as chlorosis and necrosis.[1][2][3]

The following diagram illustrates the inhibitory effect of this compound on the photosynthetic electron transport chain.

References

- 1. ovid.com [ovid.com]

- 2. This compound, a New Photosystem II Inhibitor | Weed Science | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (this compound) - Revista Cultivar [revistacultivar.com]

- 6. This compound | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 7. repositorio.unesp.br [repositorio.unesp.br]

- 8. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 9. Structure-based design of novel Chlamydomonas reinhardtii D1-D2 photosynthetic proteins for herbicide monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wssa.net [wssa.net]

- 11. researchgate.net [researchgate.net]

Classification of Amicarbazone within the triazolinone chemical family

An In-depth Technical Guide to the Classification of Amicarbazone within the Triazolinone Chemical Family

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide this compound, focusing on its classification within the triazolinone chemical family, its mode of action, physicochemical properties, and the experimental methodologies used for its analysis.

Chemical Classification and Identity

This compound is a selective, pre- and post-emergence herbicide belonging to the triazolinone chemical family.[1][2][3] It is classified under Group 5 (C1) by the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA), a group characterized by the inhibition of photosynthesis at Photosystem II.[2][4]

The core structure of this compound is a 4,5-dihydro-1H-1,2,4-triazol-5-one ring, substituted at key positions to confer its herbicidal activity.[5]

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 4-amino-N-tert-butyl-5-oxo-3-propan-2-yl-1,2,4-triazole-1-carboxamide[5][6] |

| CAS Name | 4-amino-N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide[6] |

| CAS Number | 129909-90-6[7] |

| Chemical Formula | C₁₀H₁₉N₅O₂[8][9] |

| Molecular Weight | 241.29 g/mol [10][11] |

| Development Codes | BAY MKH 3586, BAY 314666[7] |

Below is a diagram illustrating the classification hierarchy of this compound.

Physicochemical and Toxicological Properties

The environmental fate and toxicological profile of this compound are dictated by its physicochemical properties. It is characterized by high water solubility and a corresponding high potential for leaching in soil.[3]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Physical State | Colorless crystals | [10] |

| Melting Point | 137.5°C | [10] |

| Vapor Pressure | 2.3 x 10⁻⁸ mmHg at 25°C | [12] |

| Water Solubility | 4.6 g/L (pH 4-9) at 20°C | [10][12] |

| Log P (octanol/water) | 1.23 (pH 7) | [10][12] |

| Soil Organic Carbon Partition Coefficient (Koc) | 23-44 | [13] |

| Soil Half-life (Field) | 5.3 to 8.4 days | [8] |

| Soil Half-life (Lab) | 13.9 to 19.7 days | [7] |

Table 3: Toxicological Profile of this compound

| Endpoint | Value | Species | Source(s) |

| Acute Oral LD₅₀ | 1015 mg/kg (females) | Rat | [12] |

| Acute Dermal LD₅₀ | > 5000 mg/kg | Rat | [12] |

| Acute Inhalation LC₅₀ | 2.242 mg/L air (4 hr) | Rat | [10] |

| Carcinogenicity | Classified as "Not Likely to be Carcinogenic to Humans" | N/A | [9] |

| Aquatic Toxicity (96 hr LC₅₀) | >129 mg/L | Bluegill Sunfish | [10] |

| Aquatic Toxicity (96 hr LC₅₀) | >120 mg/L | Rainbow Trout | [10] |

Mode of Action: Photosystem II Inhibition

This compound's herbicidal activity stems from its potent inhibition of photosynthetic electron transport.[1] It binds to the Q

The blockage of electron flow leads to a cascade of destructive events:

-

Inhibition of ATP and NADPH Synthesis: The lack of electron transport prevents the generation of the energy and reducing power necessary for CO₂ fixation.[14]

-

Oxidative Stress: An accumulation of excited chlorophyll (B73375) molecules and the formation of triplet chlorophyll lead to the generation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage.[14]

-

Phenotypic Response: Susceptible plants exhibit rapid chlorosis, followed by growth cessation, tissue necrosis, and eventual death.[1][6]

The signaling pathway below illustrates the mechanism of PSII inhibition by this compound.

Experimental Protocols

Protocol for Photosystem II Inhibition Assay

This protocol is a generalized procedure based on methodologies described for measuring the effects of PSII inhibitors on plant physiology.[6][8]

Objective: To quantify the inhibitory effect of this compound on the photosynthetic electron transport rate (ETR).

Materials:

-

Intact leaves or isolated chloroplasts from a susceptible plant species (e.g., velvetleaf).

-

This compound solutions of varying concentrations.

-

A pulse-amplitude-modulation (PAM) chlorophyll fluorometer.

-

Photosynthesis system with an oxygen electrode for measuring O₂ evolution.

-

Growth chamber or controlled environment.

Procedure:

-

Plant Preparation: Grow susceptible plants in a controlled environment. For foliar application studies, treat plants with different rates of this compound.

-

Chlorophyll Fluorescence Measurement:

-

Dark-adapt the leaves for at least 30 minutes.

-

Use the PAM fluorometer to measure the minimum fluorescence (F₀) and maximum fluorescence (Fm) to determine the maximum quantum yield of PSII (Fv/Fm = (Fm-F₀)/Fm).

-

Expose the leaf to a saturating pulse of light to measure the effective quantum yield of PSII (ΦPSII) at various time points after treatment.

-

Calculate the Electron Transport Rate (ETR) using the formula: ETR = ΦPSII × PAR × 0.5 × 0.84, where PAR is the photosynthetically active radiation.

-

-

Oxygen Evolution Measurement:

-

Isolate chloroplasts from treated and untreated leaves.

-

Suspend the chloroplasts in a reaction buffer within the oxygen electrode chamber.

-

Illuminate the chamber and measure the rate of oxygen evolution.

-

Compare the rates between control and this compound-treated samples to determine the percent inhibition.

-

-

Data Analysis: Plot the ETR or oxygen evolution rate against the this compound concentration to determine the I₅₀ value (the concentration required for 50% inhibition).

Protocol for this compound Residue Analysis in Soil (Modified QuEChERS)

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis, adapted for this compound and its primary metabolites in soil.[7][11][15]

Objective: To extract and quantify this compound and its metabolites (e.g., desamino this compound) from soil samples.

Materials:

-

Soil sample (10 g).

-

50 mL polypropylene (B1209903) centrifuge tubes.

-

Acetonitrile (B52724) (ACN), HPLC grade.

-

Anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Sodium chloride (NaCl) or Sodium Acetate.

-

Dispersive solid-phase extraction (d-SPE) sorbents: Primary Secondary Amine (PSA) and C18.

-

High-speed centrifuge.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Extraction:

-

Add 10 mL of water and vortex for 1 minute to hydrate (B1144303) the sample. Let stand for 10 minutes.[15]

-

Add 10 mL of acetonitrile (with 1% acetic acid for better recovery).[15]

-

Add QuEChERS salts (e.g., 4 g MgSO₄ and 1.7 g sodium acetate).[15]

-

Shake vigorously for 1-2 minutes, either manually or using a mechanical shaker.

-

Centrifuge at >3000 rpm for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

-

Vortex for 1 minute.

-

Centrifuge at >3000 rpm for 5 minutes.

-

-

Analysis:

-

Take an aliquot of the cleaned extract, filter it through a 0.22 µm filter, and transfer it to an autosampler vial.

-

Analyze the sample using LC-MS/MS, monitoring for the specific mass transitions of this compound and its metabolites.

-

-

Quantification: Create a matrix-matched calibration curve using standards of known concentrations to quantify the residues in the sample.

The workflow for the modified QuEChERS protocol is visualized below.

Herbicidal Efficacy and Metabolism

This compound provides effective control of various annual broadleaf and grass weeds.[2] Its selectivity in certain turfgrass species is attributed to differential absorption, translocation, and metabolism.[16][17]

Table 4: Herbicidal Efficacy of this compound

| Target Weed | Crop/Setting | Application Rate (kg a.i./ha) | Control Efficacy (%) | Source(s) |

| Annual Bluegrass (Poa annua) | Cool-Season Turf | 0.2 - 0.3 (Fall) | ≥ 72% | [1] |

| Annual Bluegrass (Poa annua) | Cool-Season Turf | 0.1 - 0.5 (Spring) | > 62% | [1][7] |

| Ipomoea grandifolia | Sugarcane (on straw) | 0.525 - 1.05 | 96 - 100% (at 14 DAA) | [2] |

| Brachiaria decumbens | Sugarcane (on straw) | 0.525 - 1.05 | 100% (at 28 DAA) | [2] |

| Euphorbia heterophylla | Sugarcane (on straw) | 0.525 - 1.05 | 96 - 100% (at 14 DAA) | [2] |

Studies using ¹⁴C-labeled this compound have shown that tolerant species like creeping bentgrass and tall fescue metabolize the herbicide more rapidly than susceptible species like annual bluegrass.[16][17] The primary metabolic pathways involve deamination and hydroxylation.[18]

References

- 1. bioone.org [bioone.org]

- 2. Efficacy of the herbicide this compound applied on straw or soil for weed control in sugar cane - Advances in Weed Science [awsjournal.org]

- 3. This compound (Ref: BAY MKH 3586) [sitem.herts.ac.uk]

- 4. This compound Efficacy on Annual Bluegrass and Safety on Cool-Season Turfgrasses | Weed Technology | Cambridge Core [cambridge.org]

- 5. mda.state.mn.us [mda.state.mn.us]

- 6. researchgate.net [researchgate.net]

- 7. Dissipation kinetics and degradation mechanism of this compound in soil revealed by a reliable LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cambridge.org [cambridge.org]

- 9. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Absorption, Translocation, and Metabolism of this compound inAnnual Bluegrass (Poa annua), Creeping Bentgrass (Agrostis stolonifera), and Tall Fescue (Festuca arundinacea) | Weed Science | Cambridge Core [cambridge.org]

- 18. This compound | C10H19N5O2 | CID 153920 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Environmental Journey of Amicarbazone: A Technical Guide to its Fate and Behavior in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicarbazone is a selective, pre- and post-emergence triazolone herbicide used to control a variety of broadleaf weeds and grasses in crops such as corn and sugarcane. Understanding its environmental fate and behavior is crucial for assessing its potential impact on ecosystems and for ensuring its safe and effective use. This technical guide provides an in-depth overview of the environmental processes that govern the persistence and transport of this compound in soil and aquatic environments. It summarizes key quantitative data, details experimental protocols for its study, and visualizes its degradation pathways and the factors influencing its environmental behavior.

Data Presentation: Quantitative Summary of this compound's Environmental Fate

The following tables summarize the key quantitative data related to the environmental fate of this compound, compiled from various scientific studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Water Solubility | 4,600 mg/L (at 20 °C) | --INVALID-LINK-- |

| Vapor Pressure | 9.8 x 10⁻⁹ mm Hg (at 20 °C) | --INVALID-LINK-- |

| Log Kₒw | 1.18 (pH 4), 1.23 (pH 7), 1.23 (pH 9) | --INVALID-LINK-- |

Table 2: Dissipation and Degradation of this compound in Soil

| Study Type | Soil Type | Half-life (DT₅₀) in days | Key Metabolites Identified | Reference |

| Laboratory Incubation | Not specified | 13.9 - 19.7 | DA, Ipr-2-OH-DA-AMZ | Dong et al., 2015[1][2] |

| Field Study (Shanghai) | Not specified | Not directly stated, but residues decreased significantly over 365 days. | DA, Ipr-2-OH-DA-AMZ | Dong et al., 2015[1][2] |

| Field Study (Tennessee) | Silt Loam | 5.3 - 8.4 | Not specified | Mueller and Senseman, 2015[3] |

Table 3: Mobility of this compound in Soil

| Parameter | Value | Interpretation | Reference |

| Kₒc | 23 - 44 mL/g | Very high to high mobility | --INVALID-LINK-- |

| Leaching Potential | High, especially in sandy soils. | Increased leaching with higher water input. | Mendes et al., 2013[4][5] |

Table 4: Degradation of this compound in Water

| Degradation Process | Condition | Half-life (DT₅₀) | Notes | Reference |

| Hydrolysis | pH 5 and 7 | Stable | This compound is resistant to hydrolysis under acidic and neutral conditions. | --INVALID-LINK-- |

| Hydrolysis | pH 9 | 64 days | Slower degradation occurs under alkaline conditions. | --INVALID-LINK-- |

| Aqueous Photolysis | Simulated Sunlight | Half-life can vary from less than a day to over two months. | Degradation is favored in shallow water with low dissolved organic carbon. | Silva et al., 2015[6] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a pesticide's environmental fate. The following sections outline the typical experimental protocols used in studies of this compound, based on OECD guidelines and published research.

Soil Dissipation Study (Aerobic Laboratory)

This protocol is based on the principles of OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil .

-

Objective: To determine the rate of aerobic degradation of this compound and identify its major transformation products in soil under controlled laboratory conditions.

-

Materials:

-

Freshly collected and sieved (<2 mm) soil with known characteristics (pH, organic carbon content, texture).

-

Radiolabeled ([¹⁴C]) this compound of high purity.

-

Incubation vessels (e.g., biometer flasks) that allow for the trapping of volatile compounds like ¹⁴CO₂.

-

Controlled environment chamber or incubator.

-

Analytical equipment (e.g., Liquid Scintillation Counter (LSC), HPLC, LC-MS/MS).

-

-

Procedure:

-

Soil Preparation and Treatment: A known weight of soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity). The [¹⁴C]-Amicarbazone is applied to the soil at a rate representative of agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C). A continuous stream of CO₂-free, humidified air is passed through the incubation vessels. Evolved ¹⁴CO₂ is trapped in a suitable absorbent (e.g., potassium hydroxide (B78521) solution).

-

Sampling: Duplicate soil samples are taken at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction: Soil samples are extracted with an appropriate solvent system (e.g., acetonitrile (B52724)/water mixture). The efficiency of the extraction is determined.

-

Analysis: The extracts are analyzed by HPLC with a radioactivity detector to quantify this compound and its transformation products. The identity of the major metabolites is confirmed using LC-MS/MS. The amount of ¹⁴CO₂ in the traps is quantified by LSC to determine the extent of mineralization.

-

Data Analysis: The dissipation of this compound and the formation and decline of its metabolites are modeled to calculate their respective half-lives (DT₅₀).

-

Hydrolysis Study

This protocol follows the principles of OECD Guideline 111: Hydrolysis as a Function of pH .

-

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

-

Materials:

-

Sterile aqueous buffer solutions at pH 4, 7, and 9.

-

This compound (radiolabeled or non-labeled).

-

Constant temperature bath or incubator.

-

Analytical equipment (e.g., HPLC, LC-MS/MS).

-

-

Procedure:

-

Preparation: Sterile buffer solutions are prepared. A stock solution of this compound is prepared in a suitable solvent.

-

Incubation: The this compound stock solution is added to the buffer solutions to achieve a known initial concentration. The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary testing).

-

Sampling: Aliquots of the solutions are taken at various time intervals.

-

Analysis: The concentration of this compound and any hydrolysis products in the samples is determined by HPLC or LC-MS/MS.

-

Data Analysis: The rate of hydrolysis is determined, and the half-life at each pH is calculated.

-

Aqueous Photolysis Study

This protocol is based on the principles of OECD Guideline 316: Phototransformation of Chemicals in Water – Direct Photolysis .

-

Objective: To determine the rate of direct phototransformation of this compound in water under simulated sunlight.

-

Materials:

-

Sterile, buffered aqueous solution (e.g., pH 7).

-

This compound.

-

A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

-

Photoreactor with temperature control.

-

Analytical equipment (e.g., HPLC, LC-MS/MS).

-

-

Procedure:

-

Preparation: A solution of this compound in the sterile buffer is prepared.

-

Irradiation: The solution is placed in the photoreactor and irradiated with the light source. Dark control samples are incubated under the same conditions but shielded from light.

-

Sampling: Samples are taken from both the irradiated and dark control solutions at various time intervals.

-

Analysis: The concentration of this compound and its phototransformation products is determined by HPLC or LC-MS/MS.

-

Data Analysis: The rate of phototransformation is calculated, and the half-life under the specific light conditions is determined.

-

Soil Column Leaching Study

This protocol is a representative example based on published methodologies.[4][5]

-

Objective: To assess the mobility and leaching potential of this compound and its metabolites through a soil column.

-

Materials:

-

Intact or repacked soil columns (e.g., in PVC or glass tubes).

-

This compound (often radiolabeled).

-

Simulated rainwater (e.g., 0.01 M CaCl₂ solution).

-

Fraction collector for leachate.

-

Analytical equipment.

-

-

Procedure:

-

Column Preparation: Soil is packed into the columns to a desired bulk density. The columns are pre-conditioned by saturating with the simulated rainwater.

-

Application: A known amount of this compound is applied to the surface of the soil column.

-

Leaching: A constant flow or intermittent additions of simulated rainwater are applied to the top of the column to simulate rainfall over a specific period.

-

Leachate Collection: The effluent (leachate) from the bottom of the column is collected in fractions.

-

Soil Sectioning: After the leaching period, the soil column is frozen and sectioned into segments of defined depths.

-

Analysis: The leachate fractions and the soil segments are analyzed for the concentration of this compound and its metabolites.

-

Data Analysis: A mass balance is calculated to determine the distribution of the applied substance in the leachate and at different soil depths.

-

Analytical Method: QuEChERS Extraction and LC-MS/MS Analysis

This is a widely used method for the analysis of this compound and its metabolites in soil.[1][2]

-

Objective: To extract and quantify this compound and its metabolites from soil samples.

-

Materials:

-

Soil sample.

-

Acetonitrile (ACN).

-

QuEChERS extraction salts (e.g., MgSO₄, NaCl).

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18).

-

Centrifuge.

-

LC-MS/MS system.

-

-

Procedure:

-

Extraction: A known weight of the soil sample is placed in a centrifuge tube. Water and ACN are added, and the tube is shaken vigorously. The QuEChERS extraction salts are then added, and the tube is shaken again and then centrifuged.

-

d-SPE Cleanup: An aliquot of the ACN supernatant is transferred to a d-SPE tube containing sorbents to remove interfering matrix components. The tube is shaken and centrifuged.

-

LC-MS/MS Analysis: The final extract is analyzed by LC-MS/MS. Separation is typically achieved on a C18 column with a mobile phase gradient of water and methanol (B129727) or acetonitrile containing additives like formic acid or ammonium (B1175870) acetate. Detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: The concentration of this compound and its metabolites is determined by comparing the peak areas in the sample to those of a calibration curve prepared with standards.

-

Mandatory Visualizations

Degradation Pathway of this compound

Caption: Proposed degradation pathway of this compound in the environment.

Experimental Workflow for a Soil Dissipation Study

Caption: A typical experimental workflow for a laboratory soil dissipation study.

Key Factors Influencing the Environmental Fate of this compound

Caption: Logical relationships of factors affecting this compound's fate.

Conclusion

The environmental fate of this compound is governed by a complex interplay of its physicochemical properties and environmental conditions. In soil, it exhibits moderate persistence with microbially-mediated degradation being a key dissipation pathway. Its high mobility, particularly in soils with low organic matter and coarse texture, indicates a potential for leaching. In aquatic systems, this compound is generally stable to hydrolysis under acidic to neutral conditions but can degrade under alkaline conditions and through photolysis. The major degradation products include desamino this compound and isopropyl-2-hydroxy-DA-Amicarbazone. A thorough understanding of these processes, supported by robust experimental data, is essential for the environmental risk assessment and sustainable use of this herbicide.

References

Amicarbazone: A Technical Guide to its Persistence and Degradation in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of amicarbazone, a triazolone herbicide, with a specific focus on its persistence in soil and the associated degradation pathways. The information presented herein is intended to support research, environmental risk assessment, and the development of sustainable agricultural practices.

Soil Persistence of this compound

The persistence of this compound in soil is a critical factor in determining its potential for weed control efficacy and the risk of carryover to subsequent crops. This persistence is typically quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. The DT50 of this compound is highly variable and is significantly influenced by soil properties such as texture, pH, and organic matter content, as well as environmental conditions like temperature and moisture.

Quantitative Data on Soil Persistence

The following table summarizes the reported DT50 values for this compound across various studies, highlighting the impact of different soil characteristics.

| Soil Type/Description | pH | Organic Matter (%) | Clay (%) | DT50 (days) | Study Conditions | Reference |

| Loam | Alkaline | Not Specified | Not Specified | 117 | Laboratory | [1] |

| Sandy Loam | Alkaline | Not Specified | Not Specified | >57 | Laboratory | [1] |

| Sandy Clay Loam | Alkaline | Not Specified | Not Specified | ~57 | Laboratory | [1] |

| Loam | Acidic | Not Specified | Not Specified | 57 | Laboratory | [1] |

| Sandy Loam | Acidic | Not Specified | Not Specified | 57 | Laboratory | [1] |

| Sandy Clay Loam | Acidic | Not Specified | Not Specified | 9 | Laboratory | [1] |

| Clayey Soil | Not Specified | 4.3 | 43.8 | 59 | Field | [1] |

| Sandy Soil | Not Specified | Not Specified | Not Specified | 56 | Field | [1] |

| Various Soils | Not Specified | Not Specified | Not Specified | 13.9 - 19.7 | Illumination Incubator | [2][3] |

| Field Soil (Shanghai) | Not Specified | Not Specified | Not Specified | Not directly reported, but residues significantly decreased over 365 days. | Field | [2][3] |

Key Observations:

-

Influence of pH: this compound is notably more persistent in alkaline soils compared to acidic soils.[1] This is a critical consideration for its use in regions with high soil pH.

-

Impact of Soil Texture: In acidic conditions, persistence is greater in loam and sandy loam soils compared to sandy clay loam.[1] The residual effect of this compound is prolonged as the content of clay and organic matter increases.[1]

-

Field vs. Laboratory Conditions: Half-life values are generally shorter in field studies, suggesting that factors such as photolysis and microbial activity under real-world conditions contribute significantly to its dissipation.

Degradation Pathways of this compound

The degradation of this compound in the soil environment proceeds through a combination of microbial and photochemical processes, leading to the formation of several metabolites. The primary degradation pathway involves two key steps: deamination and subsequent hydroxylation.

The major metabolites identified in soil and plant metabolism studies are:

-

Desamino this compound (DA): Formed through the removal of the amino group from the triazole ring of the parent this compound molecule.[4]

-

Isopropyl-2-hydroxy-desamino-amicarbazone (Ipr-2-OH-DA-AMZ): This metabolite is formed by the hydroxylation of the isopropyl group of Desamino this compound.[4]

Under certain conditions, particularly photolytic degradation in aqueous solutions, other transformation products like amicarbazole and a decarboxylated intermediate can be formed.[2]

Experimental Protocols

Accurate determination of this compound and its metabolites in soil requires robust analytical methodologies. The following sections detail a typical experimental workflow and the analytical techniques commonly employed.

Experimental Workflow for Soil Persistence Studies

The general workflow for assessing the soil persistence and degradation of this compound involves soil collection, fortification, incubation, sample extraction, and analysis.

Sample Extraction: Modified QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the extraction of pesticide residues from soil matrices.[3] A typical modified protocol for this compound and its metabolites is as follows:

-

Sample Hydration: For dry soil samples, weigh 3g of soil into a 50 mL centrifuge tube and add 7 mL of water. Vortex and allow to hydrate (B1144303) for 30 minutes. For soil with ≥70% water content, use 10g of the soil sample directly.[5]

-

Extraction: Add 10 mL of acetonitrile (B52724) to the centrifuge tube. Shake vigorously or vortex for 5 minutes to extract the analytes.[5]

-

Salting-out: Add the contents of a citrate-buffered QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, and 0.5 g Na₂HCitrate·1.5H₂O) to the tube.[6] Immediately shake for at least 2 minutes.

-

Centrifugation: Centrifuge the tube for 5 minutes at ≥ 3000 rcf to separate the phases.[5]

Dispersive Solid-Phase Extraction (dSPE) Cleanup

The supernatant from the extraction step is then cleaned up to remove matrix co-extractives that could interfere with the analysis.

-

Transfer: Transfer a 1 mL aliquot of the supernatant to a 2 mL dSPE tube containing a mixture of sorbents. A common combination for soil extracts is 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18.[5]

-

Vortex and Centrifuge: Vortex the dSPE tube for 30-60 seconds, followed by centrifugation for 2 minutes at a high rcf (e.g., ≥ 5000).[5]

-

Filtration and Analysis: Filter the purified supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[5]

Analytical Determination: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of this compound and its metabolites.[3][7]

-

Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of the analytes. A gradient elution with a mobile phase consisting of methanol (B129727) or acetonitrile and water (often with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid) is employed.[8]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor ions (Q1) are selected and fragmented to produce characteristic product ions (Q3).

Typical LC-MS/MS Parameters:

| Analyte | Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) |

| This compound | 242.2 | 114.1, 186.1 |

| Desamino this compound (DA) | 227.2 | 114.1, 171.1 |

| Isopropyl-2-hydroxy-desamino-amicarbazone (Ipr-2-OH-DA-AMZ) | 243.2 | 114.1, 187.1 |

Note: The specific mass transitions may vary slightly depending on the instrument and optimization.

Conclusion

The soil persistence of this compound is a complex process governed by a multitude of soil and environmental factors, with soil pH being a particularly strong determinant. The primary degradation pathway involves microbial-mediated deamination and hydroxylation. Understanding these factors and degradation routes is essential for the responsible and effective use of this compound in agriculture, minimizing environmental risks while maximizing its weed control benefits. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct further studies on the environmental fate of this herbicide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dissipation kinetics and degradation mechanism of this compound in soil revealed by a reliable LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C10H19N5O2 | CID 153920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Analysis of this compound and its two metabolites in grains and soybeans by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unraveling the Dynamics of Amicarbazone: An In-depth Technical Guide to its Absorption and Translocation in Sensitive Plant Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, translocation, and underlying physiological mechanisms of Amicarbazone in sensitive plant species. This compound is a potent triazolinone herbicide recognized for its efficacy in controlling a broad spectrum of weeds.[1][2][3] Its herbicidal activity is fundamentally linked to its rapid uptake and movement within the plant, leading to the inhibition of photosynthesis.[1][2][3][4] Understanding the kinetics of these processes is crucial for optimizing its use, developing new herbicidal formulations, and managing weed resistance.

Quantitative Analysis of this compound Absorption and Translocation

The differential absorption and translocation rates of this compound are key determinants of its selectivity among various plant species. The following tables summarize key quantitative data from comparative studies.

Table 1: Foliar Absorption of this compound in Different Turfgrass Species

| Plant Species | Time to 50% Absorption (hours) | Total Absorption at 72 hours (%) | Temperature Condition (°C) |

| Annual Bluegrass (Poa annua L.) | < 3 | 58 | 25/20 (day/night) |

| Creeping Bentgrass (Agrostis stolonifera L.) | 56 | - | - |

| Tall Fescue (Festuca arundinacea Schreb.) | 35 | 40 | 25/20 (day/night) |

| Bermudagrass [Cynodon dactylon (L.) Pers. × C. transvaalensis Burtt-Davy] | - | - | 25/20 (day/night) |

Data compiled from studies on turfgrass species, indicating that the sensitive species, annual bluegrass, exhibits significantly faster foliar absorption of this compound compared to more tolerant species.[5][6][7] High temperatures appear to enhance the absorption in tall fescue.[7]

Table 2: Root Absorption and Translocation of ¹⁴C-Amicarbazone to Shoots at 72 Hours After Treatment (HAT)

| Plant Species | Translocation of Root-Absorbed ¹⁴C to Shoots (%) |

| Annual Bluegrass (Poa annua L.) | 73 |

| Creeping Bentgrass (Agrostis stolonifera L.) | 70 |

| Tall Fescue (Festuca arundinacea Schreb.) | 55 |

This table illustrates that a substantial amount of root-absorbed this compound is translocated to the shoots, with annual bluegrass showing a slightly higher percentage of translocation compared to creeping bentgrass and significantly more than tall fescue.[5][6]

Table 3: Metabolism of Foliar-Applied this compound at 6 Days After Treatment

| Plant Species | Metabolized this compound (%) |

| Annual Bluegrass (Poa annua L.) | 54 |

| Bermudagrass [Cynodon dactylon (L.) Pers. × C. transvaalensis Burtt-Davy] | 67 |

| Tall Fescue (Festuca arundinacea Schreb.) | 64 |

Metabolism plays a critical role in herbicide tolerance. As shown, the more tolerant species, bermudagrass and tall fescue, metabolize a greater percentage of the absorbed this compound compared to the sensitive annual bluegrass.[7]

Experimental Protocols

The following sections outline the methodologies employed in key studies to investigate the absorption, translocation, and metabolism of this compound.

Radiolabeled Herbicide Application for Absorption and Translocation Studies

A common and effective method to trace the movement of herbicides in plants is through the use of radiolabeled compounds.

-

Preparation of Radiolabeled this compound: ¹⁴C-labeled this compound is synthesized and purified. A stock solution of known specific activity is prepared in a suitable solvent, often an acetone:water mixture.

-

Plant Material: Plants are typically grown in a controlled environment (growth chamber or greenhouse) in a hydroponic solution or a soil-less potting mix to ensure uniformity and to facilitate the separation of roots and shoots.

-

Foliar Application: A precise micro-syringe is used to apply a known amount of the ¹⁴C-Amicarbazone solution onto the adaxial surface of a specific leaf of the test plant. The treated area is often encircled with a lanolin ring to prevent the droplet from spreading.

-

Root Application: For root uptake studies, a known concentration of ¹⁴C-Amicarbazone is added to the hydroponic solution in which the plants are growing.

-

Sampling and Analysis: At designated time intervals after treatment, plants are harvested and sectioned into roots, shoots, and the treated leaf. The plant parts are combusted in a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂, which is then trapped and quantified using liquid scintillation spectrometry. The amount of radioactivity in each plant part is used to calculate the percentage of absorption and translocation.

Metabolism Studies

To assess the extent of this compound metabolism, the following protocol is generally followed:

-

Extraction: Plant tissues harvested at different time points are homogenized and extracted with an appropriate solvent system (e.g., acetonitrile:water).

-

Chromatographic Separation: The extracts are concentrated and analyzed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The parent this compound and its metabolites are separated based on their differential migration.

-

Quantification: The radioactivity corresponding to the parent herbicide and its metabolites is quantified using a radiochromatogram scanner or by scraping the corresponding spots from the TLC plate and analyzing them via liquid scintillation counting. The percentage of metabolized this compound is then calculated.

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate the core concepts of this compound's behavior in sensitive plants.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a New Photosystem II Inhibitor | Weed Science | Cambridge Core [cambridge.org]

- 3. Weed Science: Volume 57 - Issue 6 | Cambridge Core [cambridge.org]

- 4. This compound | CAS#:129909-90-6 | Chemsrc [chemsrc.com]

- 5. Absorption, Translocation, and Metabolism of this compound inAnnual Bluegrass (Poa annua), Creeping Bentgrass (Agrostis stolonifera), and Tall Fescue (Festuca arundinacea) | Weed Science | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. Physiological effects of temperature on turfgrass tolerance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Amicarbazone: A Comprehensive Toxicological and Ecotoxicological Profile

Executive Summary

Amicarbazone is a selective, pre- and post-emergence triazolone herbicide used to control annual broadleaf weeds and grasses in various agricultural and non-crop settings.[1] Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII), which disrupts the electron transport chain in susceptible plants, leading to chlorosis, necrosis, and eventual death.[2][3] While effective for its intended purpose, a thorough understanding of its toxicological and ecotoxicological profile is critical for assessing its environmental and human health risks.

This technical guide provides an in-depth analysis of the toxicological properties of this compound in mammalian systems and its ecotoxicological effects on non-target organisms. It summarizes key quantitative data, outlines experimental methodologies, and visualizes critical pathways to offer a comprehensive resource for researchers, scientists, and regulatory professionals.

In mammals, this compound exhibits moderate acute oral toxicity and low dermal toxicity.[1][4] The primary effects observed in subchronic and chronic studies include decreased body weight and impacts on the liver.[5] While acute neurotoxicity has been observed at higher doses, this compound is not considered carcinogenic or mutagenic, and it does not show evidence of increased susceptibility in developmental or reproductive studies.[5]